2-Methyl-3-(oxan-2-yl)propan-1-ol
Description
2-Methyl-3-(oxan-2-yl)propan-1-ol is a branched-chain alcohol featuring a hydroxyl (-OH) group at the terminal carbon (position 1), a methyl group at position 2, and a tetrahydropyran (oxan-2-yl) ring at position 3. The oxan-2-yl group introduces ether functionality, which influences solubility, polarity, and intermolecular interactions.
Properties
IUPAC Name |
2-methyl-3-(oxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxan-2-yl)propan-1-ol typically involves the reaction of 2-methyl-3-buten-2-ol with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-3-(oxan-2-yl)propan-1-ol often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to facilitate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Methyl-3-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The following table summarizes key properties of 2-Methyl-3-(oxan-2-yl)propan-1-ol and related compounds, inferred from structural analogs and evidence:
Key Observations:
- Molecular Weight: The target compound and 3-(Diethylamino)-2,2-dimethyl-propan-1-ol share similar molecular weights (~159 g/mol), suggesting comparable van der Waals forces .
- Boiling Points: The oxan-2-yl group (ether) in 2-Methyl-3-(oxan-2-yl)propan-1-ol reduces hydrogen bonding compared to primary alcohols like propan-1-ol, likely resulting in a lower boiling point than 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (226.6°C), which has stronger intermolecular forces due to its amine group .
- butan-2-ol .
Reactivity and Stability
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, but the ether group in the oxan-2-yl ring diminishes overall polarity compared to pure alcohols like propan-1-ol. This may reduce solubility in polar solvents .
- Oxidation : Unlike primary alcohols (e.g., propan-1-ol), the tertiary structure of 2-Methyl-3-(oxan-2-yl)propan-1-ol may render it resistant to oxidation under mild conditions .
- Stability : Ethers are generally stable under basic conditions, suggesting the oxan-2-yl group enhances stability compared to alcohols with labile substituents .
Spectroscopic Differentiation
Infrared (IR) spectroscopy can distinguish 2-Methyl-3-(oxan-2-yl)propan-1-ol from isomers like 3-Methyl-2-(oxan-2-yl)propan-1-ol. While the functional group region (O-H stretch at ~3200–3600 cm⁻¹) would be similar, the fingerprint region (below 1500 cm⁻¹) would differ significantly due to structural variations .
Research Findings and Trends
Boiling Points: Branching and ether groups lower boiling points compared to linear alcohols or amines. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol boils at 226.6°C due to amine-related hydrogen bonding, whereas 2-Methyl-3-(oxan-2-yl)propan-1-ol likely boils lower .
Solubility : The oxan-2-yl group may enhance solubility in organic solvents (e.g., tetrahydrofuran) but reduce it in water compared to propan-1-ol .
Synthetic Utility : The tertiary alcohol structure makes the compound less reactive in nucleophilic substitutions compared to primary alcohols, aligning with trends observed in .
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